Cas no 72457-46-6 (4-(4-Ethoxyphenyl)butan-1-amine)

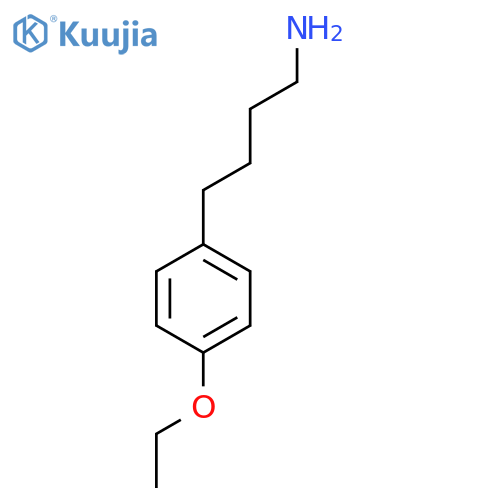

72457-46-6 structure

商品名:4-(4-Ethoxyphenyl)butan-1-amine

4-(4-Ethoxyphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- 4-(4-ethoxyphenyl)butan-1-amine

- Benzenebutanamine, 4-ethoxy-

- 4-(4-Ethoxyphenyl)butan-1-amine

-

- インチ: 1S/C12H19NO/c1-2-14-12-8-6-11(7-9-12)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3

- InChIKey: GXRHFXYCAWVNKA-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC(=CC=1)CCCCN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 130

- トポロジー分子極性表面積: 35.2

4-(4-Ethoxyphenyl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1853452-10.0g |

4-(4-ethoxyphenyl)butan-1-amine |

72457-46-6 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1853452-0.5g |

4-(4-ethoxyphenyl)butan-1-amine |

72457-46-6 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1853452-5g |

4-(4-ethoxyphenyl)butan-1-amine |

72457-46-6 | 5g |

$1614.0 | 2023-09-18 | ||

| Alichem | A019123440-10g |

4-(4-Ethoxyphenyl)butan-1-amine |

72457-46-6 | 97% | 10g |

$2926.56 | 2023-09-01 | |

| Enamine | EN300-1853452-2.5g |

4-(4-ethoxyphenyl)butan-1-amine |

72457-46-6 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1853452-0.1g |

4-(4-ethoxyphenyl)butan-1-amine |

72457-46-6 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1853452-1g |

4-(4-ethoxyphenyl)butan-1-amine |

72457-46-6 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1853452-10g |

4-(4-ethoxyphenyl)butan-1-amine |

72457-46-6 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1853452-0.25g |

4-(4-ethoxyphenyl)butan-1-amine |

72457-46-6 | 0.25g |

$513.0 | 2023-09-18 | ||

| Alichem | A019123440-25g |

4-(4-Ethoxyphenyl)butan-1-amine |

72457-46-6 | 97% | 25g |

$5016.96 | 2023-09-01 |

4-(4-Ethoxyphenyl)butan-1-amine 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

72457-46-6 (4-(4-Ethoxyphenyl)butan-1-amine) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量